
4-Chloro-6-ethyl-2-methylpyrimidine
Overview
Description
4-Chloro-6-ethyl-2-methylpyrimidine is a heterocyclic aromatic compound with the molecular formula C7H9ClN2. It is a derivative of pyrimidine, characterized by the presence of a chlorine atom at the 4th position, an ethyl group at the 6th position, and a methyl group at the 2nd position on the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-ethyl-2-methylpyrimidine typically involves the chlorination of 6-ethyl-2-methylpyrimidine. One common method includes the reaction of 6-ethyl-2-methylpyrimidine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
6-Ethyl-2-methylpyrimidine+SOCl2→this compound+SO2+HCl
This method is efficient and yields a high purity product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and consistent product quality. The use of automated systems also reduces the risk of human error and enhances safety .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-ethyl-2-methylpyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4th position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethyl group at the 6th position can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in anhydrous solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Major Products Formed
Nucleophilic Substitution: Formation of 4-substituted pyrimidine derivatives.
Oxidation: Formation of 6-ethyl-2-methylpyrimidine-4-carboxylic acid.
Reduction: Formation of 4-chloro-6-ethyl-2-methyl-1,2-dihydropyrimidine.
Scientific Research Applications
4-Chloro-6-ethyl-2-methylpyrimidine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a precursor for antiviral and anticancer agents.
Industry: Utilized in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 4-Chloro-6-ethyl-2-methylpyrimidine is primarily based on its ability to interact with nucleophiles and electrophiles. The chlorine atom at the 4th position is highly reactive, making it a suitable site for nucleophilic attack. This reactivity is exploited in various synthetic applications to introduce different functional groups onto the pyrimidine ring. Additionally, the compound can participate in hydrogen bonding and π-π interactions, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(1-ethylpropoxy)-6-methylnicotinic acid
- 2-(Chloromethyl)-4-methyl-6-phenylpyrimidine
- 4-Chloro-6-ethoxy-2-methylquinoline
- 4-Chloro-2-methyl-6-trifluoromethylquinoline
- 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine
- 6-Chloro-2-ethyl-3-methylpyridine
- 2-(4-Chlorophenyl)-6-ethylindolizine
- Methyl 2-chloro-6-(4-fluorophenyl)pyridine-4-carboxylate .
Uniqueness
4-Chloro-6-ethyl-2-methylpyrimidine stands out due to its specific substitution pattern, which imparts unique reactivity and properties. The presence of both an ethyl and a methyl group on the pyrimidine ring, along with a chlorine atom, makes it a versatile intermediate for various chemical transformations. Its ability to undergo nucleophilic substitution reactions efficiently is particularly noteworthy, making it a valuable compound in synthetic organic chemistry .
Properties
IUPAC Name |
4-chloro-6-ethyl-2-methylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-3-6-4-7(8)10-5(2)9-6/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQRFVVPNKXQKBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50522505 | |
Record name | 4-Chloro-6-ethyl-2-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50522505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89966-72-3 | |
Record name | 4-Chloro-6-ethyl-2-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50522505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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